methyl 5-[(diethylamino)carbonyl]-2-({[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate
Overview
Description
Methyl 5-[(diethylamino)carbonyl]-2-({[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C20H24N4O6S2 and its molecular weight is 480.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 480.11372685 g/mol and the complexity rating of the compound is 702. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-proliferative Activity
Research has shown that certain thiophene derivatives, such as 5-alkyl-2-amino-3-methylcarboxylate thiophenes, exhibit pronounced anti-proliferative activity with significant tumor cell selectivity. These compounds have been found to preferentially inhibit the proliferation of specific tumor cell types, including leukemia/lymphoma, prostate, kidney, and hepatoma tumor cells. The unusual tumor selectivity of these derivatives could provide a basis for the development of novel anticancer drugs (Thomas et al., 2017).
Molecular Structure Analysis
Solid-state NMR and electronic structure calculations have been used to analyze the molecular structure of polymorphic forms of thiophene derivatives. These studies help in understanding the influence of molecular conformation on physical properties, which is critical for the development of materials with specific characteristics (Smith et al., 2006).
Synthesis of HIV-1 Inhibitors
Thiophene and benzothiophene derivatives have been synthesized and evaluated as potential anti-cancer agents. Some compounds showed significant activity against various tumor cell lines, indicating the potential of thiophene derivatives in cancer treatment research (Mohareb et al., 2016).
Anticorrosion Properties
Thiophene derivatives have also been investigated for their anticorrosion properties. Research into diethyl (phenylamino)methyl) phosphonate derivatives demonstrated their effectiveness as corrosion inhibitors for steel in acidic environments. This suggests the application of thiophene compounds in material science, specifically in the protection of metals from corrosion (Moumeni et al., 2020).
Properties
IUPAC Name |
methyl 5-(diethylcarbamoyl)-2-[(2-methoxy-5-nitrophenyl)carbamothioylamino]-4-methylthiophene-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O6S2/c1-6-23(7-2)18(25)16-11(3)15(19(26)30-5)17(32-16)22-20(31)21-13-10-12(24(27)28)8-9-14(13)29-4/h8-10H,6-7H2,1-5H3,(H2,21,22,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMJVDRHPKNTMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])OC)C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.